molecular formula C16H18N2O5S B15007082 4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole

4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole

Cat. No.: B15007082
M. Wt: 350.4 g/mol
InChI Key: HRJXCBDRQHKEOF-UHFFFAOYSA-N
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Description

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfanyl group, a dioxolane ring, and a nitrobenzisoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Core: This step involves the cyclization of an appropriate nitro-substituted benzene derivative with a suitable reagent to form the benzisoxazole ring.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with a diol and an acid catalyst, forming the 1,3-dioxolane moiety.

    Attachment of the Cyclohexylsulfanyl Group: The final step involves the nucleophilic substitution of a halogenated precursor with cyclohexylthiol to introduce the cyclohexylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzisoxazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzisoxazole derivatives.

Scientific Research Applications

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the benzisoxazole core can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
  • 4-(ethylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
  • 4-(propylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole

Uniqueness

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

4-cyclohexylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazole

InChI

InChI=1S/C16H18N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h8-9,11,16H,1-7H2

InChI Key

HRJXCBDRQHKEOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC(=CC3=C2C(=NO3)C4OCCO4)[N+](=O)[O-]

Origin of Product

United States

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